1-(3-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid 1-(3-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1402232-84-1
VCID: VC8072255
InChI: InChI=1S/C10H11NO2/c1-7-3-2-6-11-8(7)10(4-5-10)9(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)
SMILES: CC1=C(N=CC=C1)C2(CC2)C(=O)O
Molecular Formula: C10H11NO2
Molecular Weight: 177.20

1-(3-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid

CAS No.: 1402232-84-1

Cat. No.: VC8072255

Molecular Formula: C10H11NO2

Molecular Weight: 177.20

* For research use only. Not for human or veterinary use.

1-(3-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid - 1402232-84-1

Specification

CAS No. 1402232-84-1
Molecular Formula C10H11NO2
Molecular Weight 177.20
IUPAC Name 1-(3-methylpyridin-2-yl)cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C10H11NO2/c1-7-3-2-6-11-8(7)10(4-5-10)9(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)
Standard InChI Key ONKZUEVCGRSCGM-UHFFFAOYSA-N
SMILES CC1=C(N=CC=C1)C2(CC2)C(=O)O
Canonical SMILES CC1=C(N=CC=C1)C2(CC2)C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The core structure consists of a cyclopropane ring directly bonded to a pyridine moiety at the 1-position, with a methyl group at the pyridine’s 3-position and a carboxylic acid group at the cyclopropane’s 1-position (Figure 1). This arrangement introduces significant steric strain due to the cyclopropane’s bond angles (~60°) and conjugation effects between the pyridine’s aromatic system and the carboxylic acid group.

Table 1: Key physicochemical properties of 1-(3-methylpyridin-2-yl)cyclopropane-1-carboxylic acid

PropertyValue/DescriptionSource Analogy
Molecular FormulaC10_{10}H11_{11}NO2_2
Molecular Weight177.20 g/mol
Exact Mass177.0790 g/mol
LogP (Partition Coeff.)~1.5 (estimated)
Topological PSA50.19 Ų

The calculated LogP value suggests moderate lipophilicity, while the polar surface area (PSA) reflects the carboxylic acid’s hydrogen-bonding capacity. These properties influence solubility, with the compound likely exhibiting limited aqueous solubility at physiological pH .

Synthetic Methodologies

Cyclopropanation Strategies

The synthesis of cyclopropane rings adjacent to heteroaromatic systems often employs ylide-mediated approaches, as demonstrated in pyrimidinyl cyclopropane syntheses . For 1-(3-methylpyridin-2-yl)cyclopropane-1-carboxylic acid, a plausible route involves:

  • Vinylation of 3-methylpyridin-2-amine: Formation of 2-vinyl-3-methylpyridine via palladium-catalyzed coupling, analogous to the synthesis of 4-methyl-2-vinylpyrimidine .

  • Cyclopropanation via Nitrogen Ylides: Reaction of the vinylpyridine with a bromoacetate-derived ylide (e.g., tert-butyl bromoacetate and DABCO) to form the cyclopropane ring .

  • Ester Hydrolysis: Conversion of the cyclopropane ester to the carboxylic acid using aqueous base.

Table 2: Optimized conditions for cyclopropanation (analogous to )

ParameterConditionYield (Analog)
CatalystDABCO (1.2 eq)58–77%
SolventAcetonitrile
Temperature80°C (20 h)
WorkupFiltration, acid extraction

Trans-selectivity in cyclopropane formation is anticipated due to the ylide’s stereochemical control, though cis isomers may form as minor products .

Stereochemical Considerations

Cyclopropane rings adjacent to planar aromatic systems often exhibit axial chirality. For 1-(3-methylpyridin-2-yl)cyclopropane-1-carboxylic acid, the trans configuration (carboxylic acid and pyridine on opposite faces) is expected to dominate due to reduced steric clash compared to the cis isomer. Chiral resolution methods, such as diastereomeric salt formation with (S)-1-(1-naphthyl)ethylamine, could isolate enantiomers if required .

Reactivity and Functionalization

Carboxylic Acid Derivatives

The carboxylic acid group permits derivatization into amides, esters, or ketones. For example, coupling with amines using EDCl/HOBt could yield bioactive amides, while esterification with methanol/H2_2SO4_4 might improve membrane permeability.

Pyridine Coordination

The pyridine nitrogen serves as a weak Lewis base, enabling metal coordination. This property is exploitable in catalysis or metallopharmaceutical applications.

Challenges and Future Directions

  • Synthetic Optimization: Current yields from analog studies (~58–77%) require improvement for industrial-scale production.

  • Stereoselectivity Control: Developing enantioselective cyclopropanation methods remains critical.

  • Biological Profiling: Toxicity, pharmacokinetics, and target affinity studies are needed to assess therapeutic potential.

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